![molecular formula C7H16Cl2N2 B3027566 2,7-Diazaspiro[3.5]nonane dihydrochloride CAS No. 1334499-85-2](/img/structure/B3027566.png)

2,7-Diazaspiro[3.5]nonane dihydrochloride

Overview

Description

Synthesis Analysis

The synthesis of diazaspiro nonane derivatives is described in several papers. A cascade process to synthesize 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones is detailed, involving a [3,3]-sigmatropic rearrangement and spirocyclization . Another paper presents a method for synthesizing 1,6-dioxa-3,9-diazaspiro[4.4]nonanes via double cyclization of O-acylated α-hydroxyamides . Additionally, aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile is used to produce new 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives . These methods highlight the versatility of diazaspiro nonane derivatives in synthesis.

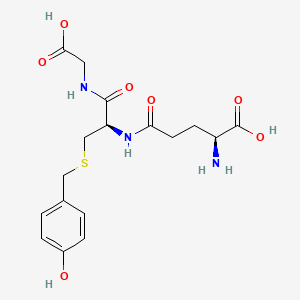

Molecular Structure Analysis

The molecular structures of diazaspiro nonane derivatives are characterized by the presence of a spirocyclic framework, which is a bicyclic system where two rings are joined at a single carbon atom. The papers describe various substitutions on the diazaspiro nonane core, such as oxy-oxazolidinones and trioxo groups , which can significantly alter the chemical properties and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of diazaspiro nonane derivatives is influenced by the functional groups attached to the core structure. For instance, the presence of hydroxyamides allows for cyclization reactions to form spirocyclic compounds . The reactivity with primary amines and formaldehyde leads to aminomethylation, producing a mixture of dicarbonitriles and their ammonium salts . These reactions demonstrate the compounds' potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspiro nonane derivatives are not extensively discussed in the provided papers. However, one study synthesizes a series of substituted 2,7-diazaspiro[3.5]nonan-1-ones and tests them for cholinergic properties, indicating that these compounds can be designed to interact with biological systems . Another paper describes the synthesis of a quinuclidine derivative with potential radioprotective properties, suggesting that diazaspiro nonane derivatives can have significant pharmacological effects .

Scientific Research Applications

Improved Synthesis Techniques

- An improved synthesis method for Diazaspiro[4.4] nonane, a related compound, involves nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction. This method offers higher efficiency and better yield (Ji Zhiqin, 2004).

Radioprotective Properties

- A derivative, 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride, demonstrated potential radioprotective properties against lethal doses of X-radiation in mice (W. Shapiro et al., 1968).

Catalytic Asymmetric Cascade Reactions

- The spiroindoline skeleton, which features 2,7-diazaspiro[4.4]nonane, is used in the catalytic asymmetric cascade enamine isomerization/spirocyclization/dearomatization succession to construct spiroindolines (Zhiqiang Pan et al., 2020).

Use in Antibacterial Agents

- Fluoroquinolone antibacterials substituted at the 7-position with 2,7-diazaspiro[4.4]nonane show potent Gram-positive and Gram-negative activity (T. Culbertson et al., 1990).

Cholinergic Properties Study

- Substituted 2,7-diazaspiro[3.5]nonan-1-ones, structurally related to the muscarinic agonist RS-86, were synthesized and tested for cholinergic properties, showing no significant activity (G. Cignarella et al., 1994).

Potential in Osteoporosis Treatment

- Novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus can inhibit osteoclast activity and prevent pathological bone loss in mice without impairing bone formation (Lucile Mounier et al., 2020).

Antitubercular Agent Development

- Benzothiazinone derivatives containing 2,7-diazaspiro[3.5]nonane show excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (A-peng Wang et al., 2020).

Mechanism of Action

Target of Action

The primary target of 2,7-Diazaspiro[3.5]nonane dihydrochloride is DNA-binding proteins, including transcription factors (TFs) . These proteins play essential roles in various cellular processes and the pathogenesis of diseases, making them potential therapeutic targets .

Mode of Action

2,7-Diazaspiro[3.5]nonane dihydrochloride interacts with its targets by functioning as a von-Hippel-Lindau (VHL) ligand . This compound allows rapid conjugation with many linkers containing active leaving groups, serving as a basic building block for the development of a protein degrader library .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,7-Diazaspiro[3Its role as a vhl ligand suggests that it may have good bioavailability and can effectively reach its target proteins within cells .

Result of Action

The molecular and cellular effects of 2,7-Diazaspiro[3.5]nonane dihydrochloride’s action involve the degradation of target proteins . By interacting with DNA-binding proteins and transcription factors, this compound can potentially influence gene expression and protein synthesis, leading to changes in cellular functions and processes .

properties

IUPAC Name |

2,7-diazaspiro[3.5]nonane;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-3-8-4-2-7(1)5-9-6-7;;/h8-9H,1-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOZGIVAXMOXLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857115 | |

| Record name | 2,7-Diazaspiro[3.5]nonane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1334499-85-2 | |

| Record name | 2,7-Diazaspiro[3.5]nonane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-diazaspiro[3.5]nonane dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

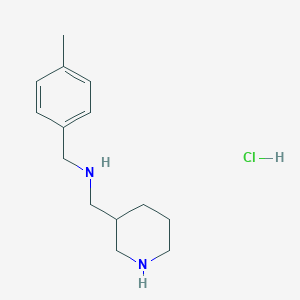

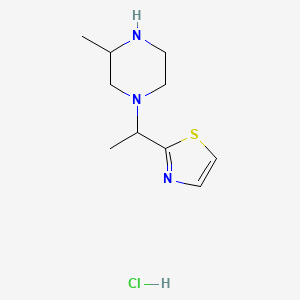

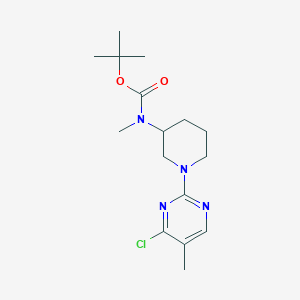

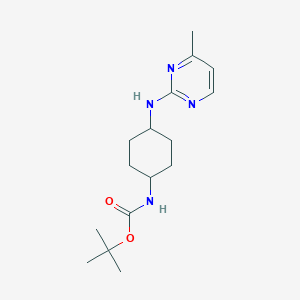

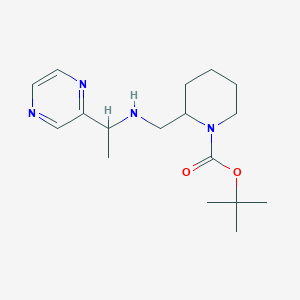

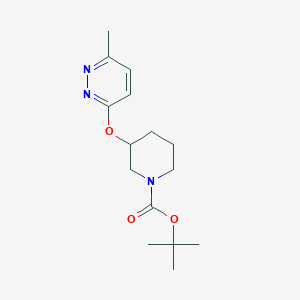

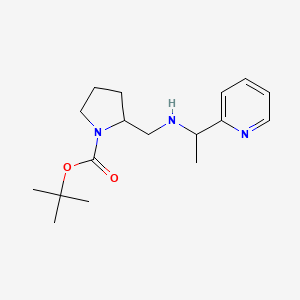

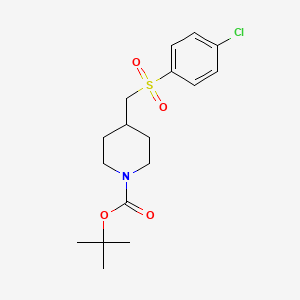

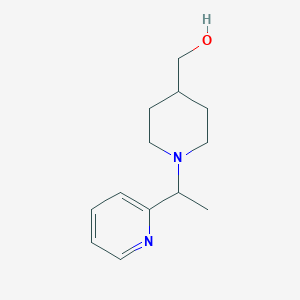

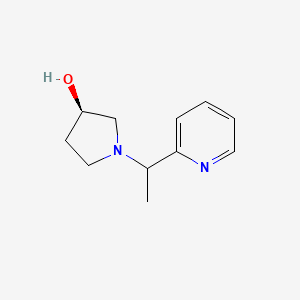

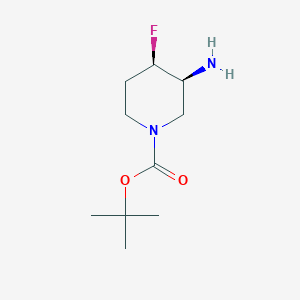

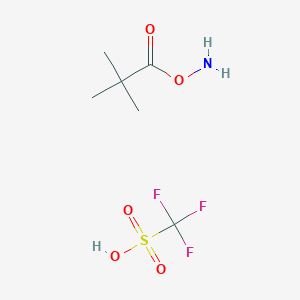

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.